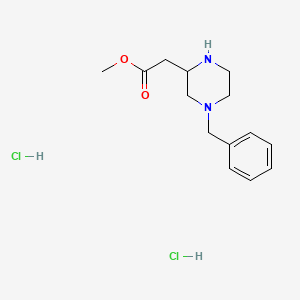
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structural Analysis
The compound is crucial in analyzing molecular interactions, particularly regarding hydrogen bonds, dipole-dipole interactions, and aromatic interactions. Helttunen et al. (2013) focused on the interplay between these interactions by studying the crystal structures and density functional theory (DFT) calculations of 2-nitroaniline derivatives, including 2-((2-nitrophenyl)amino)ethyl methanesulfonate (Helttunen et al., 2013).
Inhibitory Effects on Biological Processes
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is instrumental in understanding the inhibitory effects on biological processes. The compound is used as a reference in studies investigating the effects of KB-R7943, a derivative of the compound, on biological mechanisms like the reverse Na+/Ca2+ exchanger and N-methyl-D-aspartate (NMDA) receptors, as well as its role in mitochondrial function (Brustovetsky et al., 2011).
Synthetic Chemistry and Bioconjugation
In synthetic chemistry, the compound serves as a pivotal building block. Mai et al. (2008) demonstrated its use in synthesizing DNA minor-groove-binding polybenzamide agents, highlighting its potential in bioconjugation and the development of biologically active species (Mai et al., 2008).
Photophysics and Photochemistry
The compound is also significant in the study of photophysics and photochemistry. Research on the photolabile properties of related α‐Methyl nitrobenzyl compounds offers insights into their superior photochemical release properties, paving the way for potential applications in light-controlled processes and molecular release systems (Salerno & Cleaves, 2004).
Hydrolysis and Reaction Pathways
The behavior of the compound in hydrolysis reactions is studied to understand selective hydrolysis mechanisms and reaction pathways, essential for chemical synthesis and pharmaceutical applications. Chan et al. (2008) researched the pH-dependent hydrolysis of the compound, providing insights into its stability and reactivity under varying pH levels (Chan et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation.
Eigenschaften
IUPAC Name |
2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUEFVAFZBLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)
![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)



![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)


![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)